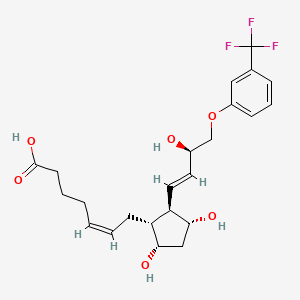

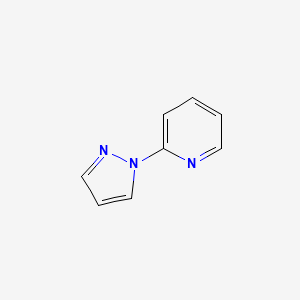

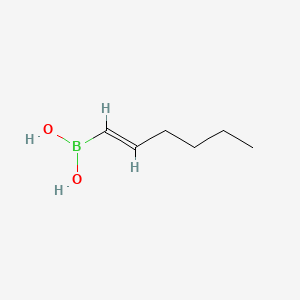

![molecular formula C11H10N2O3 B1336186 ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 626604-80-6](/img/structure/B1336186.png)

ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Overview

Description

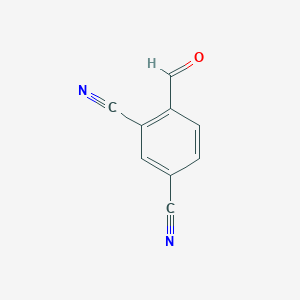

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a chemical compound with a molecular weight of 218.21 . The IUPAC name of this compound is ethyl oxo (1H-pyrrolo [2,3-b]pyridin-3-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.21 .Scientific Research Applications

Synthesis Applications

Ligand-Free Cu-Catalyzed Cyclization : Utilized in ligand-free Cu-catalyzed [3 + 2] cycloaddition for the synthesis of pyrrolo[1,2-a]quinolines, showing moderate to good yields using air as the sole oxidant under mild conditions (Yu et al., 2016).

Molecular Property Investigation : Investigated in DFT and quantum chemical studies for understanding molecular properties like HOMO and LUMO energy levels (Bouklah et al., 2012).

Four-Component Tandem Synthesis : Involved in the synthesis of highly functionalized [1,4]-thiazines, demonstrating high stereoselectivity and good yields (Indumathi et al., 2007).

NMR Study and Molecular Docking : Used in the spectroscopic analysis and molecular docking study to understand its interactions with biological targets, indicating potential inhibitory activity against pyrrole inhibitor (El-Azab et al., 2016).

Greener Synthesis Applications : Employed in environmentally-friendly synthesis methods, like using hydrogen peroxide in ethyl acetate for preparing alicyclic ring-fused benzimidazoles (Sweeney et al., 2017).

Chemical and Medicinal Research

Synthesis of Pyrrolopyridine Analogs : Used in the synthesis of pyrrolopyridine analogs of nalidixic acid, with some compounds showing antibacterial activity in vitro (Toja et al., 1986).

Memory Facilitation in Mice : Investigated for its effects on memory facilitation in mice, showing significant improvement in memory abilities (Li Ming-zhu, 2010).

Mechanism of Action

Target of Action

The primary target of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . FGFRs, when activated, undergo dimerization and autophosphorylation, leading to the activation of downstream signaling pathways . By inhibiting FGFRs, this compound prevents these downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the FGFR signaling pathway . This pathway is involved in various physiological processes, including organ development, cell proliferation, and angiogenesis . Abnormal activation of this pathway is associated with several types of cancers .

Pharmacokinetics

Its molecular weight (21821 g/mol) and structure suggest that it may have good bioavailability .

Result of Action

The inhibition of FGFRs by this compound can lead to the suppression of cell proliferation and induction of apoptosis . This can result in the inhibition of tumor growth in cancers where FGFR signaling is abnormally activated .

properties

IUPAC Name |

ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFIFACOXYODQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420737 | |

| Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

626604-80-6 | |

| Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

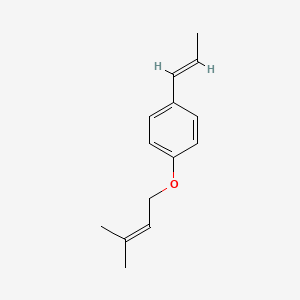

![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)